molecular formula C10H4F3NO3 B13608977 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B13608977
M. Wt: 243.14 g/mol
InChI Key: ODJRHZJKFHNCMV-UHFFFAOYSA-N
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Description

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 3,4,5-trifluorophenyl group and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₅F₃NO₃, with a calculated molecular weight of 263.15 g/mol. This compound is of significant interest in medicinal chemistry due to the trifluorophenyl group’s electron-withdrawing and lipophilic properties, which enhance metabolic stability and membrane permeability. Derivatives of this scaffold, such as amides, have demonstrated high potency as kinase inhibitors (e.g., GSK-3β), as seen in the synthesis of OCM-24 .

Properties

Molecular Formula

C10H4F3NO3

Molecular Weight

243.14 g/mol

IUPAC Name

5-(3,4,5-trifluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H4F3NO3/c11-5-1-4(2-6(12)9(5)13)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16)

InChI Key

ODJRHZJKFHNCMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=CC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3,4,5-trifluorobenzonitrile oxide with propargyl alcohol under basic conditions to form the isoxazole ring . The reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The isoxazole ring can interact with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid with analogs:

Compound Name Substituent on Phenyl Isoxazole Position Molecular Formula Molecular Weight Key Properties
This compound 3,4,5-Trifluoro 3-carboxylic acid C₁₀H₅F₃NO₃ 263.15 High lipophilicity, metabolic stability
5-(3,4,5-Trimethoxyphenyl)isoxazole-3-carboxylic acid 3,4,5-Trimethoxy 3-carboxylic acid C₁₃H₁₃NO₆ 279.25 Electron-donating groups, increased solubility
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid 4-Nitro 3-carboxylic acid C₁₀H₆N₂O₅ 234.16 Electron-withdrawing, reactive nitro group
5-(3-Fluorophenyl)isoxazole-3-carboxylic acid 3-Fluoro 3-carboxylic acid C₁₀H₆FNO₃ 207.16 Moderate lipophilicity, simpler fluorination
5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic Acid 2-Cl, 5-F 3-carboxylic acid C₁₀H₅ClFNO₃ 241.61 Mixed substituent effects, steric hindrance

Key Observations :

  • Trifluorophenyl vs. Trimethoxyphenyl : The trifluorophenyl group (electron-withdrawing) enhances lipophilicity and metabolic stability compared to trimethoxyphenyl (electron-donating), which improves aqueous solubility but reduces membrane permeability .
  • Trifluorophenyl vs. Nitrophenyl : The nitro group in 5-(4-nitrophenyl)isoxazole-3-carboxylic acid increases reactivity (e.g., susceptibility to reduction) but may reduce in vivo stability compared to the inert fluorine atoms .

Biological Activity

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C10H5F3N2O2
  • Molecular Weight : 232.15 g/mol
  • CAS Number : 1017513-51-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound.

Case Study: Antiproliferative Effects

In a study investigating various isoxazole derivatives, compounds were tested against multiple cancer cell lines such as HepG2 (liver), MCF7 (breast), and HCT116 (colon) using the sulforhodamine B (SRB) assay. The results indicated that several derivatives exhibited significant antiproliferative activity with IC50 values below 10 µM, suggesting their potential as anticancer agents .

CompoundHepG2 IC50 (µM)MCF7 IC50 (µM)HCT116 IC50 (µM)
5a4.73.88.5
DOXO0.220.140.23
5-FU21.014.118.4

This table summarizes the IC50 values of selected compounds against various cancer cell lines, demonstrating that some derivatives are significantly more potent than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanism by which these compounds exert their anticancer effects includes cell cycle arrest and apoptosis induction. For instance, specific isoxazole derivatives were found to cause arrest in the G0/G1 phase of the cell cycle and decrease levels of cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression .

Antimicrobial Activity

Beyond anticancer properties, isoxazole derivatives have been explored for their antimicrobial activity. Research indicates that certain compounds can act as competitive inhibitors against enzymes involved in bacterial metabolism, which may enhance their efficacy in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives can be influenced by structural modifications. Studies have shown that introducing trifluoromethyl groups at specific positions on the phenyl ring enhances potency against various targets, including bacterial enzymes and cancer cells .

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